Dopamine D3 receptor ligand-5
Description
Overview of the Dopaminergic System and Receptor Subtypes (D1-like and D2-like)
The dopaminergic system exerts its influence through at least five distinct G protein-coupled receptor subtypes, which are broadly categorized into two families: D1-like and D2-like. wikipedia.orgnih.govphysiology.org The D1-like family includes the D1 and D5 receptors, which are primarily coupled to the Gs protein and stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP). nih.govacnp.org Conversely, the D2-like family, comprising the D2, D3, and D4 receptors, typically couples to the Gi protein, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. nih.govacnp.org This fundamental difference in signaling pathways underlies the diverse and often opposing effects mediated by these two receptor families. While D1 and D2 receptors are the most abundant dopamine (B1211576) receptor subtypes in the brain, the D3 receptor possesses unique characteristics that make it a compelling subject of study. rndsystems.com
Anatomical Distribution and Physiological Functions of Dopamine D3 Receptors in the Central Nervous System
Dopamine D3 receptors exhibit a more restricted and specific anatomical distribution within the CNS compared to the more widespread D1 and D2 receptors. nih.gov They are found in high densities within the limbic areas of the brain, including the nucleus accumbens, islands of Calleja, and the olfactory tubercle. nih.govpatsnap.com These regions are integral to the neural circuits that govern emotion, motivation, and reward processing. nih.govnih.gov The distinct localization of D3 receptors within these limbic structures suggests their specialized role in modulating affective and motivational behaviors. nih.govnih.gov Functionally, D3 receptors are implicated in a variety of CNS processes, including motor control, cognition, learning, emotional regulation, and social behavior. mdpi.comresearchgate.net
Rationale for Targeting Dopamine D3 Receptors in Preclinical Research
The unique characteristics of the D3 receptor have made it an attractive target for the development of novel therapeutic agents in preclinical research. nih.govnih.gov The rationale for this focus stems from its distinct role in limbic circuitry and the historical context of ligand development.
Distinctive Role of D3 Receptors in Limbic Circuits and Motivation
The high concentration of D3 receptors in the brain's limbic system points to their significant involvement in motivational and reward-related behaviors. nih.govnih.gov Research indicates that D3 receptor signaling in the nucleus accumbens, a key component of the limbic circuit, is crucial for driving motivated behavior. nih.govnih.gov This suggests that modulating D3 receptor activity could offer a targeted approach to influencing motivation and reward pathways, which are often dysregulated in various neuropsychiatric disorders. Furthermore, D3 receptors have the highest affinity for endogenous dopamine among all known dopamine receptor subtypes, highlighting their prominent role in the normal functioning of the mesolimbic dopamine system. nih.gov
Historical Context of D3 Receptor Ligand Development for Research
The discovery of the D3 receptor in 1990 sparked considerable interest in developing selective ligands to probe its function. researchgate.netbenthamdirect.com Early research was challenged by the high sequence homology between D3 and D2 receptors, making the development of highly selective compounds difficult. nih.govresearchgate.net However, persistent efforts in medicinal chemistry have led to the creation of a range of D3 receptor-preferring agonists, partial agonists, and antagonists. mdpi.combenthamdirect.com These pharmacological tools have been instrumental in elucidating the physiological roles of the D3 receptor and have paved the way for investigating its therapeutic potential in preclinical models of various CNS disorders. researchgate.netbenthamdirect.com The development of these ligands has been a critical step in translating basic research on the D3 receptor into potential clinical applications.
Introduction of Dopamine D3 Receptor Agonist 13a as a Research Probe
Within the landscape of D3 receptor research, Dopamine D3 Receptor Agonist 13a has emerged as a significant investigational tool. biocat.comcaymanchem.com Its specific chemical properties and relationship to other known dopaminergic ligands make it a valuable asset for preclinical studies.
Chemical Classification and Relationship to Known Dopaminergic Ligands (e.g., Cariprazine (B1246890) Analogues)
Dopamine D3 Receptor Agonist 13a is a research compound that has been developed as part of a systematic modification of the parent molecule, cariprazine. nih.govnih.gov Cariprazine is a clinically approved atypical antipsychotic that acts as a partial agonist at D3 and D2 receptors, with a preference for the D3 receptor. recordati.chresearchgate.net Agonist 13a is chemically classified as N-[trans-4-[2-[4-(2,3-dichlorophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-propanamide. caymanchem.com
This compound was designed as part of an effort to create analogues of cariprazine with varying selectivities for D3 and D2 receptors while maintaining high affinity for the D3 receptor. nih.gov In preclinical studies, Agonist 13a has demonstrated the ability to reduce cocaine self-administration in rats, suggesting its potential as a research tool for investigating substance use disorders. biocat.comcaymanchem.com
Research Findings on Dopamine D3 Receptor Agonist 13a
| Property | Finding | Source |
| Receptor Binding Affinity (Ki, nM) | D3: 0.14, D2: 2.85, D1: 4,600, D4: 756 | biocat.comcaymanchem.com |
| Functional Activity | Partial agonist at D2 receptors (EC50 = 2.26 nM), Antagonist at D3 receptors (IC50 = 4.62 nM) | biocat.comtargetmol.com |
| Serotonin (B10506) Receptor Interaction (Ki, nM) | 5-HT1A: 6, 5-HT2A: 54, 5-HT2B: 1.47, 5-HT2C: 252 | biocat.comcaymanchem.com |
| Preclinical Efficacy | Reduced cocaine self-administration in rats | biocat.comcaymanchem.comnih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H33Cl2N3O2 |
|---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
N-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-3-methoxypropanamide |
InChI |
InChI=1S/C22H33Cl2N3O2/c1-29-16-10-21(28)25-18-7-5-17(6-8-18)9-11-26-12-14-27(15-13-26)20-4-2-3-19(23)22(20)24/h2-4,17-18H,5-16H2,1H3,(H,25,28) |
InChI Key |
NOSXOCMQQISHPL-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Pharmacological Characterization of Dopamine D3 Receptor Agonist 13a
Receptor Binding Profile
The receptor binding profile of compound 13a was assessed to determine its affinity (Ki) for various receptor subtypes. A lower Ki value indicates a higher binding affinity.
Compound 13a demonstrates a distinct binding profile across the dopamine (B1211576) receptor subtypes. It exhibits the highest affinity for the dopamine D3 receptor, with a Ki value of 0.14 nM. caymanchem.com Its affinity for the D2 receptor is also high (Ki = 2.85 nM), but it is approximately 20-fold more selective for the D3 subtype. caymanchem.com In contrast, the compound shows significantly lower affinity for the D4 (Ki = 756 nM) and D1 (Ki = 4,600 nM) receptors, indicating a high degree of selectivity for the D3 and D2 receptors over other dopamine receptor subtypes. caymanchem.com
Dopamine Receptor Binding Affinity of Compound 13a
| Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|
| Dopamine D1 | 4,600 caymanchem.com |
| Dopamine D2 | 2.85 caymanchem.com |
| Dopamine D3 | 0.14 caymanchem.com |
Beyond the dopaminergic system, compound 13a also interacts with several serotonin (B10506) (5-HT) receptor subtypes. It displays a notably high affinity for the 5-HT2B receptor, with a Ki of 1.47 nM. caymanchem.com The compound also binds with high affinity to the 5-HT1A receptor (Ki = 6 nM) and the 5-HT2A receptor (Ki = 54 nM). caymanchem.com Its affinity for the 5-HT2C receptor is lower, with a Ki value of 252 nM. caymanchem.com
Serotonin Receptor Binding Affinity of Compound 13a
| Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|
| Serotonin 5-HT1A | 6 caymanchem.com |
| Serotonin 5-HT2A | 54 caymanchem.com |
| Serotonin 5-HT2B | 1.47 caymanchem.com |
Functional Activity and Efficacy
The functional activity of compound 13a defines its effect upon binding to a receptor, classifying it as an agonist, antagonist, or partial agonist.
While referred to as a Dopamine D3 Receptor Agonist, the functional profile of compound 13a at the D3 receptor is complex. Published literature describes it as a dopamine D3 receptor agonist. caymanchem.com However, in specific functional assays, it also demonstrates antagonist properties at the D3 receptor, with an IC50 of 4.62 nM. caymanchem.com This suggests that its functional effect may be dependent on the specific signaling pathway being measured, a phenomenon known as functional selectivity.
At the dopamine D2 receptor, compound 13a functions as a partial agonist. caymanchem.com In a G protein recruitment assay, it demonstrated this activity with an EC50 value of 2.26 nM. caymanchem.com Partial agonists like compound 13a can modulate dopamine signaling by providing a balanced level of receptor activation, acting as functional antagonists in environments with high dopamine levels and as agonists where dopamine levels are low. webmd.compatsnap.com
Dopamine D3 receptors, as members of the D2-like receptor family, primarily couple to inhibitory G proteins of the Gi/o family. mdpi.comfrontiersin.orgmdpi.com The activation of D3 receptors by an agonist typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). mdpi.comnih.gov This signaling cascade is a key mechanism by which D3 receptors exert their influence on neuronal activity. nih.gov Studies have shown that the inhibition of adenylyl cyclase type V by D3 receptor activation is sensitive to pertussis toxin, confirming the involvement of Gi family G-proteins. nih.gov The third intracellular loop of the D3 receptor is a critical structural domain that determines its specific coupling to these G proteins. nih.govnih.gov
Determination of Potency (EC50, IC50, Ki Values) in In Vitro Assays
The potency and binding affinity of compound 13a at various receptors have been quantified using a range of in vitro assays. These assays are fundamental to understanding the compound's pharmacological profile, providing key values such as the half-maximal effective concentration (EC50), the half-maximal inhibitory concentration (IC50), and the inhibitor binding constant (Ki).
Functional assays are employed to determine whether a ligand acts as an agonist, antagonist, or partial agonist at a receptor. For D2-like dopamine receptors, including D2 and D3, signaling typically occurs through the Gαi/o family of G-proteins. nih.govchemspider.comresearchgate.net Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. researchgate.net Therefore, cAMP assays are a common method to assess the functional activity of D3 receptor ligands.
The functional activity of compound 13a was determined using a G protein recruitment assay. nih.gov In this assay, it was found to act as an antagonist at the human dopamine D3 receptor, with an IC50 value of 4.62 nM . nih.gov Conversely, at the human dopamine D2 receptor, it behaved as a partial agonist , with an EC50 value of 2.26 nM . nih.gov These findings highlight a functionally distinct profile at the two closely related receptor subtypes.
Table 1: Functional Potency of Compound 13a
| Receptor | Assay Type | Functional Activity | Potency Value |
|---|---|---|---|
| Dopamine D3 | G protein recruitment | Antagonist | IC50 = 4.62 nM nih.gov |
| Dopamine D2 | G protein recruitment | Partial Agonist | EC50 = 2.26 nM nih.gov |
Radioligand displacement assays are used to determine the binding affinity (Ki) of a test compound for a specific receptor. These experiments involve incubating a source of the receptor (e.g., cell membranes from cells expressing the receptor) with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor. The unlabeled test compound is then added at increasing concentrations, and its ability to displace the radioligand from the receptor is measured.
The binding affinity of compound 13a for dopamine and serotonin receptors was determined using such methods. nih.gov The results demonstrate that compound 13a has a very high affinity for the dopamine D3 receptor, with a Ki value of 0.14 nM . nih.gov Its affinity for the dopamine D2 receptor is approximately 20-fold lower (Ki = 2.85 nM). nih.gov The compound shows significantly less affinity for the D1 and D4 dopamine receptor subtypes. nih.gov Additionally, compound 13a displays notable affinity for several serotonin receptors, particularly 5-HT2B (Ki = 1.47 nM) and 5-HT1A (Ki = 6 nM). nih.gov
Table 2: Binding Affinity (Ki) of Compound 13a at Various Receptors
| Receptor Subtype | Ki (nM) |
|---|---|
| Dopamine D3 | 0.14 nih.gov |
| Dopamine D2 | 2.85 nih.gov |
| Dopamine D1 | 4,600 nih.gov |
| Dopamine D4 | 756 nih.gov |
| Serotonin 5-HT1A | 6 nih.gov |
| Serotonin 5-HT2A | 54 nih.gov |
| Serotonin 5-HT2B | 1.47 nih.gov |
| Serotonin 5-HT2C | 252 nih.gov |
Structure Activity Relationship Sar and Ligand Design Principles
Key Molecular Architectural Features of Dopamine (B1211576) D3 Receptor Agonist 13a
Dopamine D3 Receptor Agonist 13a belongs to the N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide class of compounds, a well-established scaffold for D3 receptor ligands. nih.gov Its chemical formula is C₂₂H₃₃Cl₂N₃O₂. vulcanchem.combiocat.com The core architecture can be deconstructed into three key components, which is a common pharmacophore for this ligand class:
Arylpiperazine "Head" Group: This portion, in the case of Agonist 13a, likely features a substituted phenyl ring attached to a piperazine (B1678402) moiety. This "head group" is believed to occupy the orthosteric binding site, the primary recognition site for endogenous dopamine. nih.govgrantome.com
Butyl "Linker": A four-carbon chain connects the arylpiperazine head to the tail group. The length and flexibility of this linker are crucial for correctly positioning the other two pharmacophoric elements within the receptor's binding pockets. grantome.com
Arylcarboxamide "Tail": This terminal group is thought to interact with a secondary binding pocket (SBP) that is distinct from the primary orthosteric site. nih.govgrantome.com
The exceptional selectivity of Agonist 13a for the D3 receptor is its defining characteristic. It demonstrates a high affinity for the D3 receptor while having a significantly lower affinity for other dopamine receptor subtypes. vulcanchem.combiocat.comtargetmol.com
Table 1: Receptor Binding Affinities of Dopamine D3 Receptor Agonist 13a This interactive table details the binding affinities (Ki) of the compound at various dopamine and serotonin (B10506) receptor subtypes, highlighting its selectivity.
| Receptor | Ki (nM) | Selectivity vs. D3R |
|---|---|---|
| Dopamine D3 | 0.14 | 1 (Reference) |
| Dopamine D2 | 2.85 | 20.4-fold |
| Dopamine D1 | 4,600 | 32,857-fold |
| Dopamine D4 | 756 | 5,400-fold |
| 5-HT1A | 6 | - |
| 5-HT2A | 54 | - |
| 5-HT2B | 1.47 | - |
| 5-HT2C | 252 | - |
Data sourced from multiple references. vulcanchem.combiocat.comtargetmol.com
Influence of Structural Modifications on Receptor Affinity and Selectivity
Structure-activity relationship studies on the N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide scaffold have provided critical insights into how specific structural changes impact receptor binding. The intrinsic activity of these compounds is highly dependent on the nature of the arylcarboxamide moiety. nih.gov
Arylpiperazine Moiety: Modifications to the phenyl ring of the piperazine head group significantly influence both affinity and selectivity. For example, in a related series, substituting this ring with 2,3-dichloro or 2-methoxy groups is a common strategy. nih.govgrantome.com These substitutions interact with the primary binding site, and their specific nature can fine-tune the ligand's affinity for D3 versus D2 receptors.
Linker Chain: The four-carbon (butyl) linker is critical. Studies on similar compounds have shown that a trans-butenyl linker (introducing rigidity) can enhance D3 receptor selectivity compared to a more flexible saturated butyl chain. grantome.com Furthermore, adding a hydroxyl group to the linker can also produce highly potent and selective D3 antagonists or partial agonists. grantome.com
Arylcarboxamide Moiety: The terminal arylcarboxamide tail is a major determinant of D3 selectivity. nih.govmdpi.com Structural variations in this part of the molecule play an important role in D3 receptor affinity and D3 vs. D2 receptor binding selectivity. mdpi.com For instance, replacing a thiophene (B33073) ring in this position with a thiazole (B1198619) ring has been shown to decrease D3 vs. D2 selectivity in a series of analogs. mdpi.com
Table 2: Illustrative SAR for N-phenylpiperazine Analogs This interactive table shows how structural changes in a related series of compounds affect binding affinity (Ki) and selectivity for the D3 receptor over the D2 receptor.
| Compound Modification | D3 Ki (nM) | D3 vs. D2 Selectivity |
|---|---|---|
| Base Compound (A) | ~20 nM | >800-fold |
| Modification 1 (Thiophene to Thiazole) | Decreased Affinity | Decreased Selectivity |
| Modification 2 (Aryl Amide Variation) | 1.4 nM | ~450-fold |
Data is illustrative of trends reported in SAR studies. mdpi.com
Rational Design Strategies for D3 Receptor Agonists and Ligands
The quest for D3-selective compounds has driven the evolution of sophisticated drug design strategies that move beyond simple modifications of known ligands.
Achieving high selectivity for the D3 receptor over the highly homologous D2 receptor is a primary challenge. nih.govresearchgate.net The transmembrane regions that form the main binding site share approximately 78% homology. nih.gov The most successful strategies exploit the subtle differences that do exist, particularly in the extracellular regions.
A key strategy is the bitopic ligand approach. mdpi.comresearchgate.net This involves designing molecules, like Agonist 13a, that bind simultaneously to two distinct sites on the receptor:
The conserved orthosteric binding site (OBS) , where the endogenous ligand (dopamine) binds.
A less conserved secondary binding pocket (SBP) , located near the extracellular loops (ECLs). nih.govresearchgate.net
Because the SBP and ECLs differ more significantly between D2 and D3 receptors than the OBS, ligands that can successfully engage this secondary site often achieve greater subtype selectivity. nih.govgrantome.comnih.gov The arylpiperazine "head" of the ligand typically binds in the OBS, while the arylcarboxamide "tail" extends into the SBP. nih.govgrantome.com Developing allosteric and bitopic ligands is considered a promising approach to improve D3R selectivity. nih.govresearchgate.net
The interaction between a ligand and the receptor is a dynamic process involving specific binding pockets and conformational shifts in the receptor's structure. Cryo-electron microscopy and crystal structures have revealed that the D3 receptor's binding site is not static. nih.govnih.gov
The orthosteric binding site for agonists within the D3 receptor is formed by residues in the transmembrane helices. Ligands form crucial interactions, such as hydrogen bonds and hydrophobic interactions, with key residues in this pocket. nih.govnih.gov For example, an ionic interaction between the ligand and an aspartic acid residue (Asp3.32) is a critical anchor point. nih.gov
The secondary binding pocket is located at the extracellular interface of transmembrane domains 1, 2, and 7, and involves the extracellular loops ECL1 and ECL2. grantome.comcenterforbiomolecularmodeling.org This region is considered underexploited in drug development and is a major determinant of subtype selectivity. researchgate.net The binding of a bitopic ligand can induce or stabilize a specific receptor conformation, which in turn dictates the functional outcome (i.e., whether the ligand acts as an agonist, partial agonist, or antagonist). nih.govdtic.mil Molecular dynamics simulations show that the long and flexible ECL2 may act as a "door" for agonist binding. nih.gov
Computational Approaches in SAR Studies
Computational modeling is an indispensable tool in modern drug design, allowing researchers to predict ligand binding and rationalize observed SAR data. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the chemical properties of a series of compounds with their biological activities. nih.govnih.gov By building a mathematical model, 3D-QSAR can be used to predict the affinity and selectivity of novel, untested molecules, thereby guiding synthetic efforts toward more promising candidates. nih.govnih.gov
One widely used 3D-QSAR method is Comparative Molecular Field Analysis (CoMFA). nih.govnih.gov In a study of 40 D3 receptor agonists, a CoMFA model was developed that showed good predictive capabilities for both activity and selectivity. nih.gov The model correlates the steric and electrostatic fields of the molecules with their biological function. nih.gov
Such models generate contour maps that visualize regions where certain properties are favorable or unfavorable for activity. For example, a map might indicate that a bulky, electropositive group in a specific location on the ligand would increase its affinity for the D3 receptor. These models serve as a guide for designing new molecules with improved activity and selectivity. nih.gov
Table 3: Statistical Validation of a 3D-QSAR Model for D3 Agonists This interactive table presents the statistical parameters for a CoMFA model, demonstrating its predictive power for structure-activity and structure-selectivity relationships.
| Model | r² | q² | r²_pred | F value |
|---|---|---|---|---|
| Structure-Activity (CoMFA) | 0.982 | 0.503 | 0.893 | 166.308 |
| Structure-Selectivity | 0.876 | 0.436 | 0.828 | 52.645 |
r²: Coefficient of determination; q²: Cross-validated correlation coefficient; r²_pred: Predictive r-squared for the external test set; F: F-test value. Sourced from a computational study on D3R agonists. nih.gov
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide critical insights into the interactions between ligands and the Dopamine D3 Receptor (D3R). These methods allow researchers to predict and analyze the binding poses of potential drug candidates, understand the energetic forces driving the interaction, and observe the dynamic behavior of the receptor-ligand complex over time.
Molecular Docking: Docking studies predict the preferred orientation of a ligand when bound to a receptor. For the D3R, docking has been instrumental in identifying novel ligands and explaining selectivity over the highly homologous D2 receptor. For instance, virtual screening of millions of compounds against the D3R crystal structure (PDB ID: 3PBL) has successfully identified new ligands with affinities in the micromolar range. escholarship.org Docking simulations often reveal a crucial salt bridge formation between the basic nitrogen atom present in many D3R ligands and the carboxylate group of a conserved aspartic acid residue (Asp110) in the third transmembrane helix (TM3). nih.gov This interaction is a key anchoring point for many dopaminergic ligands.
Further studies combining induced-fit docking (IFD) with other methods have been developed to predict ligand binding poses with greater accuracy. mdpi.comnih.gov For example, a combined IFD-BPMD-MD-MM/GBSA (Induced-Fit Docking, Binding Pose Metadynamics, Molecular Dynamics, and Molecular Mechanics Generalized Born Surface Area) method has been shown to yield more reliable predictions of how ligands bind to the D3R. mdpi.com
Molecular Dynamics (MD) Simulations: Following docking, MD simulations provide a more dynamic picture of the receptor-ligand complex. These simulations, often run for nanoseconds to microseconds, model the movements of every atom in the system, offering insights into the stability of binding poses and conformational changes in the receptor. frontiersin.org MD simulations have been used to refine homology models of the D2 and D3 receptors and to study the binding of agonists. acs.org Simulations reveal that the binding of an agonist can induce conformational changes in transmembrane helices 5, 6, and 7, which are crucial for receptor activation. acs.org Furthermore, MD studies have highlighted the flexibility of the extracellular loop 2 (EL2), suggesting it may act as a "gate" for ligand entry. acs.org By simulating the receptor in a realistic membrane and water environment, MD provides a more accurate assessment of the stability and dynamics of the ligand's interaction with the receptor. frontiersin.orgnih.gov
| Computational Method | Application in D3R Ligand Research | Key Findings |
| Virtual Screening | Identification of novel D3R ligand scaffolds from large compound libraries. | Successfully identified new antagonists with affinities from 0.3 to 3.0 μM against the D3R crystal structure. escholarship.org |
| Molecular Docking | Prediction of ligand binding poses and key interactions within the D3R binding site. | Consistently identifies the salt bridge with Asp110 as a critical anchor point for ligands. nih.gov |
| Molecular Dynamics (MD) Simulations | Analysis of the stability of ligand binding and receptor conformational changes over time. | Reveals agonist-induced movements in TM5, TM6, and TM7, and the dynamic role of EL2 in ligand binding. acs.org |
| IFD-BPMD-MD-MM/GBSA | A combined, high-accuracy method for predicting and validating ligand binding poses. | Provides more reliable and accurate binding models compared to simpler docking methods. mdpi.comnih.gov |
Insights from Dopamine D3 Receptor Crystal Structures for Ligand Development
The publication of the high-resolution crystal structure of the human Dopamine D3 Receptor (D3R), particularly in complex with the antagonist eticlopride (B1201500) (PDB ID: 3PBL), has been a landmark achievement for structure-based drug design. mdpi.comnih.gov This structural data provides a precise, experimentally validated template for designing novel ligands with improved affinity and selectivity.
The D3R crystal structure revealed the orthosteric binding site (OBS) nestled within the transmembrane helices, confirming the location predicted by earlier homology models. nih.govnih.gov In the eticlopride-bound structure, 17 of the 18 amino acid residues that make contact with the ligand are identical in the D2 receptor, highlighting the challenge of achieving subtype selectivity. nih.gov The single differing residue and subtle differences in the shape and flexibility of the binding pocket are therefore key targets for designing D3R-selective compounds. acs.org
Structure-based design has been particularly insightful in developing bitopic ligands. These are molecules designed with two pharmacophores: one that binds to the conserved orthosteric site and a second that extends into a less conserved secondary binding pocket (SBP) or allosteric site. nih.gov The cryo-EM structure of the D3R bound to the bitopic agonist FOB02–04A revealed how this ligand spans the OBS and extends to a novel allosteric site near the extracellular vestibule, formed by TM2, Extracellular Loop 1 (ECL1), and TM1. nih.govresearchgate.net This extended binding region shows higher sequence variability between dopamine receptor subtypes, making it a prime target for developing highly selective agonists or antagonists. nih.gov
Docking studies based on the crystal structure suggest that hydrophobic substituents on the head-groups of arylpiperazine-based ligands can explore differences in a region near TM5, TM6, and extracellular loop II, which may contribute to D3R selectivity. acs.org By deconstructing known selective ligands into their core components (pharmacophoric elements) and analyzing their interactions within the crystal structure, researchers can identify the molecular determinants for both selectivity and functional activity (e.g., antagonism vs. partial agonism). nih.gov These insights allow for the rational design of new compounds with fine-tuned pharmacological profiles, moving beyond traditional SAR studies. nih.govscispace.com
| Structural Feature | Implication for Ligand Design | Example Compound(s) |
| Orthosteric Binding Site (OBS) | Highly conserved between D3R and D2R. Contains the key Asp110 anchor point. Designing ligands solely for this site makes achieving selectivity difficult. nih.gov | Eticlopride, Dopamine |
| Secondary Binding Pocket (SBP) | Less conserved region adjacent to the OBS. Can be exploited to enhance selectivity. nih.gov | Arylpiperazine derivatives |
| Extended Allosteric Site (TM2-ECL1-TM1) | A novel site identified by cryo-EM, offering a new avenue for achieving high D3R selectivity. nih.gov | FOB02–04A |
| Specific Residue Differences (e.g., Tyr365) | Subtle differences in amino acids between D3R and D2R can be targeted to create specific interactions that favor D3R binding. acs.org | Compound 39 (an acylaminobutylpiperazine) |
Preclinical Investigations of Dopamine D3 Receptor Agonist 13a in Animal Models
Influence on Neurotransmission and Neurochemical Pathways
The behavioral effects of D3 receptor ligands are rooted in their ability to modulate underlying neural circuits, particularly the dopamine (B1211576) system.
Dopamine D3 receptors are thought to act as autoreceptors, which are receptors located on the presynaptic terminal of a neuron that regulate the synthesis and release of its own neurotransmitter. nih.gov Activation of these autoreceptors typically leads to a decrease in neurotransmitter release.
Microdialysis studies in animal models have provided evidence for the inhibitory role of D3 receptors on dopamine release. nih.gov Administration of D3-preferring agonists like (+)-PD 128907 has been shown to decrease the levels of dopamine in brain regions rich in D3 receptors, such as the nucleus accumbens. nih.gov However, this effect appears to require the presence of functional D2 receptors, suggesting a complex interaction or heterodimerization between D2 and D3 receptors is necessary to inhibit dopamine neurotransmission. nih.gov Studies in D3 receptor knockout mice also support a role for these receptors in regulating dopamine levels, as these mice show elevated extracellular dopamine in the striatum. nih.gov
Table 2: Effect of D3-Preferring Agonists on Dopamine Levels in Animal Brains This table summarizes general findings and is not specific to compound 13a.
| Brain Region | Agonist | Effect on Dopamine Levels | Key Finding |
|---|---|---|---|
| Nucleus Accumbens | (+)-PD 128907 | Decrease | Effect is absent in D2 receptor knockout mice nih.gov |
| Dorsal Striatum | (+)-PD 128907 | Decrease | Effect is absent in D2 receptor knockout mice nih.gov |
While the primary focus of D3 receptor research has been on neuropsychiatric and substance use disorders, there is growing interest in its role in neurodegenerative diseases like Parkinson's disease. nih.govcolab.ws A key pathological hallmark of Parkinson's disease is the aggregation of the protein alpha-synuclein (B15492655) into toxic clumps within neurons. nih.gov
Recent drug development efforts have explored designing D3 agonists that also possess neuroprotective properties. nih.gov Some novel multifunctional D2/D3 receptor agonists have been shown to modulate the aggregation of alpha-synuclein in preclinical models. nih.gov For instance, compounds derived from the structures of known dopamine agonists were found to inhibit the aggregation of alpha-synuclein protein while maintaining their agonist activity at D2/D3 receptors. nih.gov This suggests that targeting the D3 receptor could offer a dual benefit in Parkinson's disease, providing both symptomatic relief through dopamine system modulation and potentially disease-modifying effects by preventing neurotoxic protein aggregation. colab.wsnih.gov Research has also identified lower levels of both alpha-synuclein and D3 receptors in the nucleus accumbens of Parkinson's patients with impulsive-compulsive behaviors, suggesting a complex interplay between these elements in the disease's progression and symptomatology. nih.gov
Preclinical Data on "Dopamine D3 Receptor Agonist 13a" Not Found in Publicly Available Literature
Following a comprehensive search of scientific databases and publicly available literature, no specific information or preclinical investigation data could be found for a compound identified as "Dopamine D3 Receptor Agonist 13a." The designation "13a" often refers to a specific compound within a series evaluated in a research study; however, no published papers matching this specific agonist and the requested preclinical data points were identified.
The search for data on the modulation of locomotor activity, effects on sensorimotor gating (prepulse inhibition), impact on cognitive functions, modulation of affective-like behaviors, and in vivo receptor occupancy studies using [11C]-(+)-PHNO for a compound specifically named "Dopamine D3 Receptor Agonist 13a" did not yield any results.
Scientific literature extensively covers the preclinical investigation of various other dopamine D3 receptor agonists, such as quinpirole, 7-OH-DPAT, pramipexole, and ropinirole, in rodent models. mdpi.comnih.govnih.govnih.govnih.gov These studies detail the complex effects of D3 receptor activation on motor function, sensory processing, cognition, and mood. mdpi.comnih.govnih.govnih.gov Furthermore, the use of radioligands like [11C]-(+)-PHNO is a well-documented method for studying the in vivo brain occupancy of D2 and D3 receptors by various ligands. mdpi.comnih.govnih.gov
However, due to the strict requirement to focus solely on the compound "Dopamine D3 Receptor Agonist 13a," and the absence of any specific data related to it, it is not possible to generate the requested article. The introduction of data from other D3 agonists would fall outside the specified scope of the request.
Should literature or data pertaining to "Dopamine D3 Receptor Agonist 13a" become publicly available, a detailed article conforming to the requested outline could be generated.
Theoretical Frameworks and Research Applications
Dopamine (B1211576) Stabilization Hypothesis in the Context of D3 Agonism/Partial Agonism
The dopamine stabilization hypothesis posits that partial agonists at dopamine D2-like receptors can act as functional stabilizers, providing a modulatory effect on dopamine transmission. In states of excessive dopaminergic activity, these compounds act as antagonists, dampening the signal. Conversely, in a hypodopaminergic state, they exhibit agonist properties, augmenting dopamine-mediated signaling. This dual action is thought to be beneficial in conditions like schizophrenia, where both positive (hyperdopaminergic) and negative/cognitive (hypodopaminergic) symptoms are present.
Dopamine D3 Receptor Agonist 13a, while primarily a high-affinity D3 receptor ligand, also demonstrates partial agonism at the D2 receptor. This characteristic aligns with the dopamine stabilization hypothesis. Its ability to modulate D2 receptor activity, in addition to its primary action at the D3 receptor, suggests a potential to normalize dopamine tone across different brain regions and pathological states. The partial agonism at D2 receptors could theoretically contribute to a more balanced therapeutic effect, potentially mitigating the risk of the motor side effects often associated with full D2 receptor antagonists.
Dopamine D3 Receptor Agonist 13a as a Pharmacological Tool for Receptor Research
The development of selective ligands is crucial for dissecting the specific roles of receptor subtypes. Dopamine D3 Receptor Agonist 13a, with its high affinity and moderate selectivity for the D3 receptor over the D2 receptor, serves as a valuable pharmacological tool. Its utility in research stems from its ability to preferentially modulate D3 receptor activity, allowing scientists to investigate the downstream signaling cascades and physiological functions specifically mediated by this receptor.
The characterization of such compounds is a critical step in understanding the nuanced pharmacology of dopamine receptors. By using ligands like 13a, researchers can explore the consequences of D3 receptor modulation in various in vitro and in vivo models, contributing to a more precise understanding of its role in both normal brain function and disease. The availability of such tools is essential for validating the D3 receptor as a therapeutic target and for guiding the development of future, more refined drug candidates.
Implications for Understanding D3 Receptor Function in Preclinical Disease Models
The strategic distribution of D3 receptors in brain regions associated with reward, motivation, and cognition makes them a compelling target for a variety of disorders. Preclinical studies using D3 receptor-preferring ligands have provided significant insights into their potential therapeutic applications.
Substance Use Disorders:
Q & A
Basic Research Question
- Radioligand Binding Assays : Measure affinity (Ki) using [³H]spiperone or [³H]PD128907 in HEK293 cells expressing recombinant D3R. Include D2R-transfected cells to assess subtype selectivity .
- cAMP Inhibition : D3R activation inhibits forskolin-stimulated cAMP production. Use luciferase-based reporters for high-throughput screening .
- BRET Assays : Monitor G-protein activation (e.g., Gαi/o) or β-arrestin recruitment in real time to distinguish biased agonism .
How do in vivo behavioral models evaluate the efficacy of D3R agonists in neuropsychiatric disorders?
Advanced Research Question
- Self-Administration Models : Test agonist 13a’s ability to reduce drug-seeking behavior (e.g., opioid or cocaine) in rodents. Compare with D3R antagonists like SB-277011-A, which attenuate reward pathways .
- Conditioned Place Preference (CPP) : Assess if 13a disrupts context-associated drug reward. Use microdialysis to correlate behavioral effects with striatal dopamine release .
- Motor Side Effect Profiling : Evaluate extrapyramidal symptoms (EPS) using catalepsy tests. D3R-selective agonists should avoid D2R-mediated EPS, a common issue with non-selective ligands .
What strategies address discrepancies between in vitro binding affinity and in vivo efficacy of D3R agonists?
Advanced Research Question
- High-Affinity State Bias : Agonists like PG01042 preferentially bind D3R’s G-protein-coupled state (high affinity) in vitro. Use GTPγS binding assays to quantify this bias, as PET imaging with agonist tracers (e.g., [¹¹C]PHNO) may underestimate in vivo receptor occupancy .
- Blood-Brain Barrier (BBB) Penetration : Optimize logP (2–4) and polar surface area (<90 Ų) using pharmacokinetic models (e.g., CNS MPO scoring) . Validate with brain/plasma ratio studies in rodents.
- Metabolic Stability : Screen for cytochrome P450 interactions (e.g., CYP2D6) using liver microsomes. Unstable metabolites may explain poor in vivo efficacy despite high in vitro affinity .
How can researchers resolve contradictory data from functional assays (e.g., cAMP vs. β-arrestin) for D3R agonists?
Advanced Research Question
- Biased Agonism Profiling : Use BRET or TR-FRET assays to quantify ligand bias toward G-protein vs. β-arrestin pathways. For example, partial agonists like BP-897 may activate Gαi/o but antagonize β-arrestin .
- Pathway-Specific Knockdowns : Silence β-arrestin-2 in D3R-expressing cells to isolate G-protein-mediated effects. Correlate with behavioral outcomes (e.g., locomotor activity in β-arrestin KO mice) .
What synthetic routes are optimal for generating D3R-selective agonists with modified pharmacokinetic profiles?
Basic Research Question
- Piperazine-Based Scaffolds : Synthesize analogues via reductive amination (e.g., bis(2-chloroethyl)amine under acidic conditions) or Suzuki coupling to introduce aryl groups targeting the extracellular pocket .
- Prodrug Strategies : Improve BBB penetration by esterifying polar groups (e.g., hydroxyl → acetate). Hydrolyze in vivo via plasma esterases .
- Chiral Resolution : Use chiral HPLC to isolate enantiomers, as stereochemistry (e.g., R- vs. S-configuration) critically affects D3R selectivity .
How do allosteric modulators or heterodimerization partners influence D3R agonist efficacy?
Advanced Research Question
- Allosteric Sites : Screen for compounds binding to the sodium ion pocket (e.g., amiloride analogues) or TM5/6 interface to modulate agonist affinity .
- Heterodimerization : Co-express D3R with μ-opioid receptors (MOR) in cell lines. Use BRET to detect dimerization and assess cross-talk (e.g., MOR activation potentiates D3R signaling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
